molecular formula C19H17N3O2S2 B11426617 3-(4-Methoxyphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-Methoxyphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11426617
M. Wt: 383.5 g/mol
InChI Key: XFMAVVIPHIDUBH-UHFFFAOYSA-N
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Description

3-(4-METHOXYPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that features a pyridothiadiazine core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both methoxyphenyl and thiophene groups in its structure suggests a range of biological activities and chemical reactivity.

Preparation Methods

The synthesis of 3-(4-METHOXYPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a methoxyphenyl-substituted ketone with a thiophene derivative, followed by cyclization and nitrile formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring system .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

3-(4-METHOXYPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The thiophene and methoxyphenyl groups contribute to its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Similar compounds include other pyridothiadiazine derivatives and thiophene-containing molecules. Compared to these, 3-(4-METHOXYPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:

Properties

Molecular Formula

C19H17N3O2S2

Molecular Weight

383.5 g/mol

IUPAC Name

3-(4-methoxyphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H17N3O2S2/c1-24-14-6-4-13(5-7-14)21-11-22-18(23)9-15(17-3-2-8-25-17)16(10-20)19(22)26-12-21/h2-8,15H,9,11-12H2,1H3

InChI Key

XFMAVVIPHIDUBH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4

Origin of Product

United States

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